2-氯乙基(2-氯乙基)膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-chloroethyl (2-chloroethyl)phosphonate has been reported as early as 1946 by Kabachnik and Rossiiskaya, and later detailed by Maynard and Swan in 1963, describing the formation of ethylene from this compound. The chemical fixation on the side position of 1,4-polyisoprene chains through weak chemical bonds to prepare new derivatives with prolonged activity was considered, showing the compound's adaptability in synthesis methods (de Wilde, 1971).

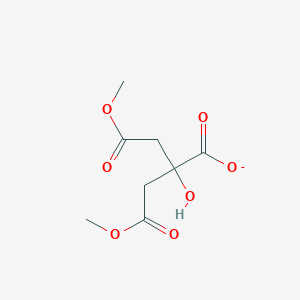

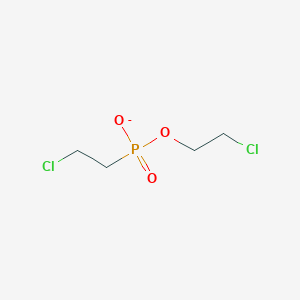

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of 2-chloroethyl (2-chloroethyl)phosphonate were not identified, the compound's structure facilitates its reaction and interaction within various applications, particularly in the enhancement of latex production through chemical modifications and grafting processes (Derouet, Cauret, & Brosse, 2003).

Chemical Reactions and Properties

2-Chloroethyl (2-chloroethyl)phosphonate undergoes disintegration under specific conditions, releasing ethylene along with chloride and phosphate ions. Its stability in aqueous solutions below pH 4 and its reactivity above this pH indicate its chemical properties are highly influenced by the environment. This reactivity plays a crucial role in its applications, particularly in promoting plant growth by ethylene release (Warner & Leopold, 1969).

Physical Properties Analysis

The decomposition of 2-chloroethylphosphonic acid in aqueous solution has been studied extensively, indicating that the rate of decomposition is influenced by temperature and pH, providing insight into its physical stability and behavior under various conditions (Biddle, Kerfoot, Kho, & Russell, 1976).

Chemical Properties Analysis

The interaction of 2-chloroethylphosphonic acid with other compounds, such as secondary amines and phosphines, illustrates its chemical versatility and potential for forming biologically active compounds. This reactivity underpins many of its applications in stimulating plant growth and other areas (Gurevich & Tebby, 1995).

科学研究应用

农业收割助剂:乙烯利已被用作化学助剂,帮助机械收割橄榄,导致果实松动,但也造成落叶。可以通过加入钙盐来控制这种影响,这有助于减少落叶 (Martin、Lavee 和 Sibbett,1981)。

提高作物产量:据观察,在花后施用乙烯利可以通过改变籽粒灌浆过程来提高大麦和小麦等作物的籽粒产量 (Ma 和 Smith,1992)。

提高作物价值:在生长初期施用乙烯利显着提高了腌制黄瓜等作物的产量和农场价值 (Hogue 和 Heeney,1974)。

葡萄园营养生长控制:用乙烯利喷洒葡萄藤可以有效抑制营养生长,降低藤蔓密度,促进果实生长和成熟,而不会抑制果实发育 (Shulman、Hirschfeld 和 Lavee,1980)。

提高果实成熟度和品质:在苹果树上施用乙烯利会加速与成熟和果实成熟相关的变化,改善果实颜色、可溶性固形物含量,并降低对贮藏烫伤的敏感性 (Couey 和 Williams,1973)。

促进花卉形成:在黄瓜中施用土壤乙烯利可促进雌花形成,显着改变生长和发育 (Cantliffe 和 Robinson,1971)。

促进水果机械采收:在高丛蓝莓上施用乙烯利可减少果实去除力,促进机械采收并延长保质期 (Howell 等人,1976)。

诱导突变果实成熟:在番茄的附着 rin 果实上施用乙烯利可诱导成熟,其特征是番茄红素发育、果实软化和风味增强 (Mizrahi、Dostal 和 Cherry,1975)。

属性

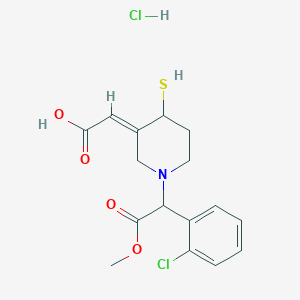

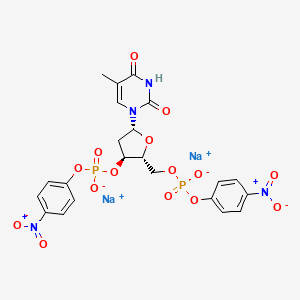

IUPAC Name |

2-chloroethoxy(2-chloroethyl)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFDAIUYHCRGU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O3P- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80778255 |

Source

|

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl (2-chloroethyl)phosphonate | |

CAS RN |

17378-30-2 |

Source

|

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary application of 2-chloroethyl (2-chloroethyl)phosphonate, and how is it produced commercially?

A1: 2-Chloroethyl (2-chloroethyl)phosphonate, commonly known as ethephon, is a widely used plant growth regulator [, ]. One of the key methods for its commercial production involves a multi-step process. Initially, di(2-chloroethyl) -2-chloroethyl phosphonate ester undergoes acidolysis with dry hydrogen chloride under vacuum. This process offers several advantages, including simplicity, cost-effectiveness, reduced environmental impact, and suitability for large-scale production [].

Q2: The provided research mentions a "joint production method" for ethephon. Can you elaborate on this method and its benefits?

A2: Yes, the research highlights a method for the joint production of ethephon and vinylphosphonic acid. This method utilizes bis(2-chloroethyl)-2-chloroethyl phosphonate as the starting material. The process involves acylating this compound with phosgene or thionyl chloride in the presence of a catalyst to yield a mixture of vinyl phosphonic chloride and 2-chloroethyl phosphonic chloride. These are then separated via reduced pressure distillation. Finally, hydrolysis of the separated chlorides yields the desired products: vinylphosphonic acid and ethephon []. This joint production method is advantageous due to its simplified process and its ability to produce two valuable products from a single starting material, ultimately leading to improved product purity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。